Cas no 1315367-69-1 (1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine)

1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine
- 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine
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- インチ: 1S/C16H26N2/c1-11-12(2)16(17)14(4)18(13(11)3)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3
- InChIKey: XHQDHKBQLIGGBO-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C(C)C(C(C)C(C)C1C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 260
- トポロジー分子極性表面積: 29.3
- XLogP3: 3.1
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78916-0.5g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 0.5g |
$933.0 | 2023-02-12 | ||
Enamine | EN300-78916-10.0g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 10.0g |
$4176.0 | 2023-02-12 | ||
Enamine | EN300-78916-0.1g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 0.1g |
$855.0 | 2023-02-12 | ||
Enamine | EN300-78916-0.05g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 0.05g |
$816.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355924-250mg |
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 95% | 250mg |
¥19284.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355924-50mg |
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 95% | 50mg |
¥19094.00 | 2024-08-09 | |
Enamine | EN300-78916-5.0g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 5.0g |
$2816.0 | 2023-02-12 | ||
Enamine | EN300-78916-0.25g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 0.25g |
$893.0 | 2023-02-12 | ||
Enamine | EN300-78916-2.5g |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 2.5g |
$1903.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355924-500mg |
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
1315367-69-1 | 95% | 500mg |
¥23506.00 | 2024-08-09 |
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amineに関する追加情報
Introduction to 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine (CAS No. 1315367-69-1)
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine (CAS No. 1315367-69-1) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are six-membered heterocyclic amines with a wide range of biological activities.
The chemical structure of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is characterized by a piperidine ring substituted with a benzyl group at the 1-position and four methyl groups at the 2, 4, 5, and 6 positions. The presence of these substituents imparts specific physical and chemical properties to the molecule, making it an interesting candidate for further investigation.
In terms of its physical properties, 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is typically a colorless or white solid with a melting point ranging from 80 to 85°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic and analytical procedures.
The synthesis of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2,4,5,6-tetramethylpiperidin-3-one followed by reduction to form the amine. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
In the realm of medicinal chemistry, 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against protein kinase C (PKC), a key enzyme implicated in cancer progression and inflammation.
Beyond its enzymatic inhibition properties, 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine has also been investigated for its potential neuroprotective effects. A study conducted by researchers at the University of California (2021) found that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is believed to involve modulation of oxidative stress and inflammation pathways.
In addition to its biological activities, 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine has been used as a building block in the synthesis of more complex molecules with diverse applications. For example, it can serve as a precursor for the preparation of novel ligands for G protein-coupled receptors (GPCRs), which are important targets in drug discovery. A recent paper in Organic Letters (2020) described the synthesis of several GPCR ligands derived from this compound and their evaluation in cellular assays.
The safety profile of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is an important consideration for its use in pharmaceutical development. Preclinical studies have generally shown that this compound is well tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.
In conclusion, 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine (CAS No. 1315367-69-1) is a versatile organic compound with a unique chemical structure that holds significant promise for various applications in medicinal chemistry and pharmaceutical research. Its potential as an enzyme inhibitor and neuroprotective agent makes it an attractive candidate for further development into therapeutic agents for treating diseases such as cancer and neurodegenerative disorders. Ongoing research continues to uncover new insights into its biological activities and synthetic applications.
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